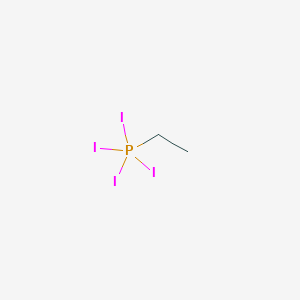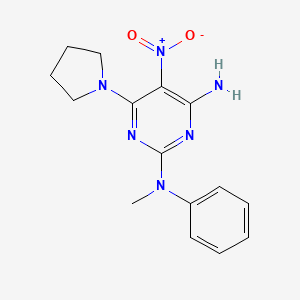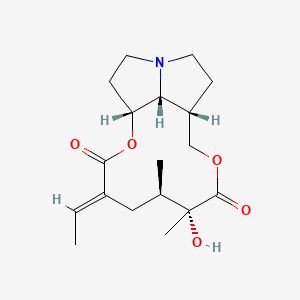![molecular formula C22H13N5O4 B14144260 3-(1H-benzimidazol-2-yl)-6-[(E)-(4-nitrophenyl)diazenyl]-2H-chromen-2-one CAS No. 875006-56-7](/img/structure/B14144260.png)
3-(1H-benzimidazol-2-yl)-6-[(E)-(4-nitrophenyl)diazenyl]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-benzimidazol-2-yl)-6-[(E)-(4-nitrophenyl)diazenyl]-2H-chromen-2-one is a complex organic compound that features a benzimidazole moiety linked to a chromenone structure with an azo linkage to a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-2-yl)-6-[(E)-(4-nitrophenyl)diazenyl]-2H-chromen-2-one typically involves the condensation of chromen-2-one-3-carboxylates with o-phenylenediamine under microwave or conventional conditions . The reaction conditions often include the use of solvents like N,N-dimethylformamide and catalysts such as polyphosphoric acid to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-benzimidazol-2-yl)-6-[(E)-(4-nitrophenyl)diazenyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The azo linkage can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Applications De Recherche Scientifique
3-(1H-benzimidazol-2-yl)-6-[(E)-(4-nitrophenyl)diazenyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has potential as a fluorescent probe for detecting various biological molecules.
Medicine: It may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory effects.
Industry: The compound can be used in the development of dyes and pigments due to its chromophoric properties
Mécanisme D'action
The mechanism of action of 3-(1H-benzimidazol-2-yl)-6-[(E)-(4-nitrophenyl)diazenyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, the benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The azo linkage may also play a role in the compound’s ability to act as a chromophore, absorbing and emitting light at specific wavelengths .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,3-Dihydro-1,3-Dimethyl-1H-Benzimidazol-2-Yl)-N,N-Dimethylbenzenamine: This compound is a successful dopant for n-type organic semiconductors.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Synthesized from aromatic aldehyde and o-phenylenediamine, it is used in various synthetic methodologies.
Ethyl 3-(1H-Benzimidazol-2-Yl)propanoate: A related compound used in early discovery research.
Uniqueness
3-(1H-benzimidazol-2-yl)-6-[(E)-(4-nitrophenyl)diazenyl]-2H-chromen-2-one is unique due to its combination of a benzimidazole moiety, a chromenone structure, and an azo linkage. This unique structure imparts specific chemical and physical properties, making it valuable in diverse applications ranging from organic synthesis to material science.
Propriétés
Numéro CAS |
875006-56-7 |
|---|---|
Formule moléculaire |
C22H13N5O4 |
Poids moléculaire |
411.4 g/mol |
Nom IUPAC |
3-(1H-benzimidazol-2-yl)-6-[(4-nitrophenyl)diazenyl]chromen-2-one |
InChI |
InChI=1S/C22H13N5O4/c28-22-17(21-23-18-3-1-2-4-19(18)24-21)12-13-11-15(7-10-20(13)31-22)26-25-14-5-8-16(9-6-14)27(29)30/h1-12H,(H,23,24) |
Clé InChI |
MIPYQHAVFMYQEI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=CC(=C4)N=NC5=CC=C(C=C5)[N+](=O)[O-])OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{3-hydroxy-2-oxo-4-(phenylcarbonyl)-5-[(E)-2-phenylethenyl]-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid](/img/structure/B14144186.png)

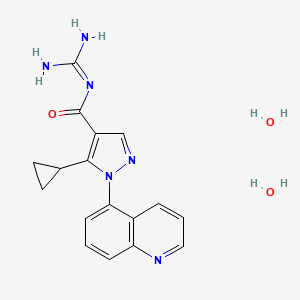
![N-[3-(Morpholine-4-sulfonyl)-phenyl]-acetamide](/img/structure/B14144206.png)
![(6-Butyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol](/img/structure/B14144212.png)
![2-[Benzyl(2,5-dimethoxybenzyl)amino]ethanol](/img/structure/B14144218.png)
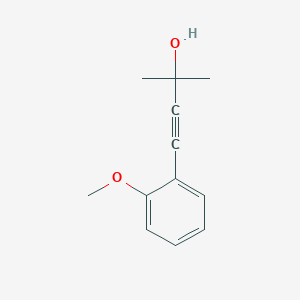

![N-[1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinolin-3-yl]-2-(3,4-dimethoxyphenyl)ethanimidamide](/img/structure/B14144243.png)
![5-[(4-Chloro-2,3-dihydro-1,1-dioxido-3-thienyl)thio]-3-methyl-1H-1,2,4-triazole](/img/structure/B14144244.png)
